molecular formula C15H22Cl2N2O B009993 2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride CAS No. 100347-66-8

2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride

Cat. No. B009993
M. Wt: 317.3 g/mol
InChI Key: ODZFRTRBDJLLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride is a chemical compound with potential therapeutic applications. It is a selective serotonin reuptake inhibitor (SSRI) that has been found to be effective in the treatment of depression, anxiety, and other related disorders.

Mechanism Of Action

The mechanism of action of 2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride involves the inhibition of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn results in an improvement in mood and a reduction in anxiety.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride are primarily related to its ability to inhibit serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn results in an improvement in mood and a reduction in anxiety.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride in lab experiments include its high potency and selectivity for serotonin reuptake inhibition. However, the limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride. These include further studies on its potential therapeutic applications, such as its use in the treatment of drug addiction and other neurological disorders. Additionally, research could be conducted on its mechanism of action and the development of more selective and potent inhibitors of serotonin reuptake. Finally, studies could be conducted on the potential toxicity and safety of this chemical compound.

Synthesis Methods

The synthesis of 2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride involves a multi-step process. The starting material is 4-bromoanisole, which undergoes a reaction with 2-pyridinecarboxaldehyde to form 2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)anisole. This intermediate is then reacted with N,N-dimethylethylamine and hydrochloric acid to produce the final product, 2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride.

Scientific Research Applications

2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of depression, anxiety, and other related disorders. This chemical compound has also been studied for its potential use in the treatment of drug addiction and other neurological disorders.

properties

CAS RN

100347-66-8

Product Name

2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

2-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C15H20N2O.2ClH/c1-16(2)9-10-17-8-7-15-13(11-17)12-5-3-4-6-14(12)18-15;;/h3-6H,7-11H2,1-2H3;2*1H

InChI Key

ODZFRTRBDJLLNH-UHFFFAOYSA-N

SMILES

CN(C)CCN1CCC2=C(C1)C3=CC=CC=C3O2.Cl.Cl

Canonical SMILES

C[NH+](C)CCC1CCC2=C(C1)C3=C(O2)C=C[NH+]=C3.[Cl-].[Cl-]

Origin of Product

United States

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